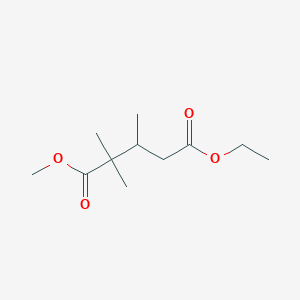
Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester is an organic compound with a complex structure It is a derivative of pentanedioic acid, featuring additional methyl and ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester typically involves esterification reactions. One common method is the reaction of pentanedioic acid with ethanol and methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further chemical reactions. The molecular targets and pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Pentanedioic acid, ethyl methyl ester: Similar structure but lacks the additional methyl and ethyl groups.
Pentanedioic acid, diethyl ester: Contains two ethyl groups instead of the mixed ester groups.
Pentanedioic acid, 2-methyl-: Features a single methyl group substitution.
Uniqueness
Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester is unique due to its specific arrangement of methyl and ethyl groups, which can influence its reactivity and applications. This structural uniqueness can make it more suitable for certain specialized applications compared to its simpler analogs.
Propiedades
Número CAS |
112473-15-1 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
5-O-ethyl 1-O-methyl 2,2,3-trimethylpentanedioate |
InChI |
InChI=1S/C11H20O4/c1-6-15-9(12)7-8(2)11(3,4)10(13)14-5/h8H,6-7H2,1-5H3 |
Clave InChI |
WKFQQMXEFKTGCM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)C(C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


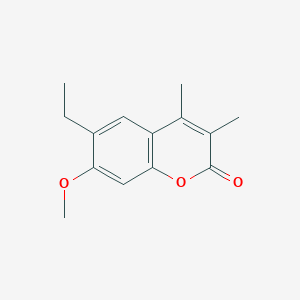
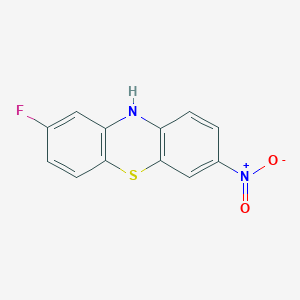
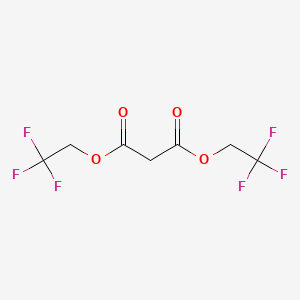
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)
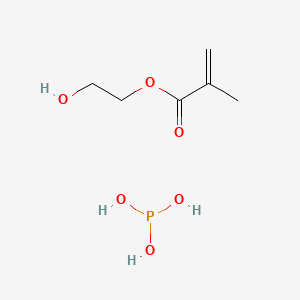
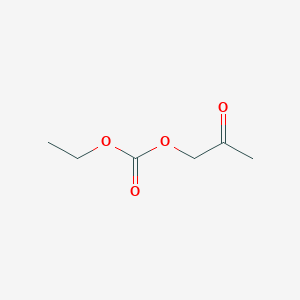
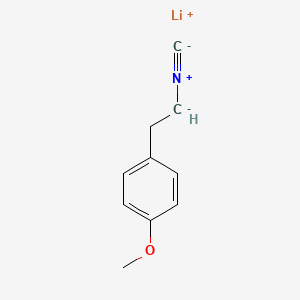


![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
